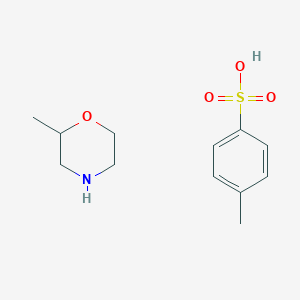
4-Methylbenzenesulfonic acid;2-methylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylbenzenesulfonic acid;2-methylmorpholine is a compound that combines the properties of both 4-Methylbenzenesulfonic acid and 2-methylmorpholine. 4-Methylbenzenesulfonic acid, also known as p-Toluenesulfonic acid, is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white crystalline solid that is soluble in water, alcohols, and other polar organic solvents. 2-Methylmorpholine is a heterocyclic amine with the formula C₅H₁₁NO. It is a colorless liquid with a characteristic amine odor and is used as a solvent and intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is then purified by crystallization or distillation.
For 2-methylmorpholine, the synthesis involves the reaction of morpholine with formaldehyde and hydrogen in the presence of a catalyst. The reaction is carried out under mild conditions, and the product is purified by distillation.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid involves the continuous sulfonation of toluene in a reactor, followed by separation and purification of the product. The process is optimized for high yield and purity.
2-Methylmorpholine is produced industrially by the catalytic hydrogenation of morpholine with formaldehyde. The process is carried out in a continuous reactor, and the product is purified by distillation.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form toluene and other derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.
2-Methylmorpholine undergoes reactions such as:
Nucleophilic substitution: It can react with alkyl halides to form N-alkyl derivatives.
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Sulfonic acid derivatives and N-oxides.
Reduction: Toluene and secondary amines.
Substitution: Substituted aromatic compounds and N-alkyl derivatives.
Applications De Recherche Scientifique
4-Methylbenzenesulfonic acid and 2-methylmorpholine have various applications in scientific research:
Chemistry: Used as catalysts and intermediates in organic synthesis.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Used in the synthesis of pharmaceuticals and drug intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonic acid involves its ability to act as a strong acid and catalyst in various chemical reactions. It can protonate substrates, making them more reactive in electrophilic aromatic substitution reactions.
2-Methylmorpholine acts as a nucleophile and base in various chemical reactions. It can donate electrons to electrophiles, facilitating nucleophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but lacks the methyl group.
Morpholine: Similar to 2-methylmorpholine but lacks the methyl group.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidic properties and ability to act as a catalyst in various chemical reactions. 2-Methylmorpholine is unique due to its nucleophilic and basic properties, making it useful in various organic synthesis reactions.
Propriétés
Numéro CAS |
113889-11-5 |
|---|---|
Formule moléculaire |
C12H19NO4S |
Poids moléculaire |
273.35 g/mol |
Nom IUPAC |
4-methylbenzenesulfonic acid;2-methylmorpholine |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-6-2-3-7-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3 |
Clé InChI |
DYPDQBVRZMWLDJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCO1.CC1=CC=C(C=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)
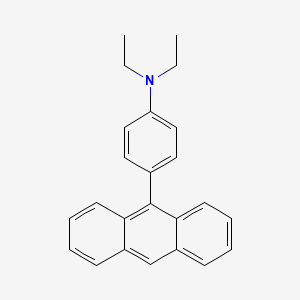
![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)
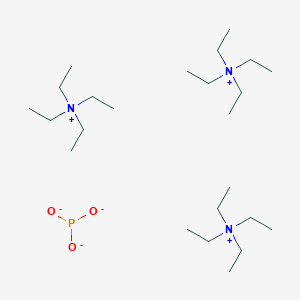
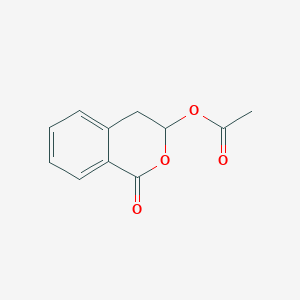
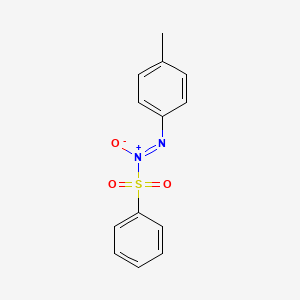
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

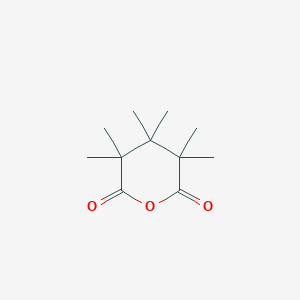
![4-Decyl-4'-[(6-methyloctyl)oxy]-1,1'-biphenyl](/img/structure/B14302179.png)

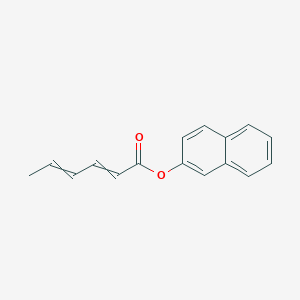
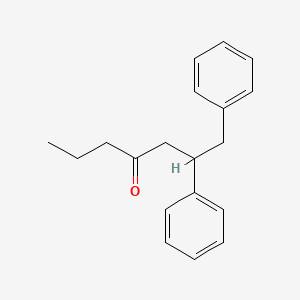
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)
